H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH is a peptide composed of the amino acids proline, phenylalanine, cysteine, asparagine, alanine, threonine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups and coupling reagents like HATU or EDC.
Major Products
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Scientific Research Applications
H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The cysteine residues can form disulfide bonds, influencing the peptide’s structure and function. The peptide’s sequence and structure determine its binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH: Another peptide with a similar structure but different amino acid composition.
H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH: A more complex peptide with additional amino acids and disulfide bonds.
Uniqueness
H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH: is unique due to its specific sequence and the presence of cysteine residues, which allow for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability, structure, and biological activity.
Properties
Molecular Formula |
C42H58N10O12S2 |
---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[(2R)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C42H58N10O12S2/c1-22(35(56)48-28(17-25-12-7-4-8-13-25)39(60)52-34(23(2)53)41(62)45-19-33(55)47-31(21-66)42(63)64)46-37(58)29(18-32(43)54)50-40(61)30(20-65)51-38(59)27(16-24-10-5-3-6-11-24)49-36(57)26-14-9-15-44-26/h3-8,10-13,22-23,26-31,34,44,53,65-66H,9,14-21H2,1-2H3,(H2,43,54)(H,45,62)(H,46,58)(H,47,55)(H,48,56)(H,49,57)(H,50,61)(H,51,59)(H,52,60)(H,63,64)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
InChI Key |
ONSAAPXCOZQERN-HNGYRCOKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.